BenchChemオンラインストアへようこそ!

3-Nitrosopyrazolo[1,5-a]pyridine

anti-trichomonal pyrazolo[1,5-a]pyridine scaffold selectivity profiling

3-Nitrosopyrazolo[1,5-a]pyridine (CAS 51143-70-5; molecular formula C₇H₅N₃O; molecular weight 147.13 g/mol) is the unsubstituted parent member of the 3-nitrosopyrazolo[1,5-a]pyridine heterocyclic class, bearing a nitroso (–NO) group at the C-3 position of the fused pyrazolo[1,5-a]pyridine ring system. The pyrazolo[1,5-a]pyridine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives exhibiting activities spanning kinase inhibition (FGFR, PI3K), CRF1 receptor antagonism, PDE3/4 dual inhibition, and antimicrobial action.

Molecular Formula C7H5N3O
Molecular Weight 147.13 g/mol
CAS No. 51143-70-5
Cat. No. B14668359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitrosopyrazolo[1,5-a]pyridine
CAS51143-70-5
Molecular FormulaC7H5N3O
Molecular Weight147.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=NN2C=C1)N=O
InChIInChI=1S/C7H5N3O/c11-9-6-5-8-10-4-2-1-3-7(6)10/h1-5H
InChIKeyDBYBYEVXVNDJKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Nitrosopyrazolo[1,5-a]pyridine (CAS 51143-70-5): Procurement-Relevant Core Scaffold for Antimicrobial and Heterocyclic Chemistry


3-Nitrosopyrazolo[1,5-a]pyridine (CAS 51143-70-5; molecular formula C₇H₅N₃O; molecular weight 147.13 g/mol) is the unsubstituted parent member of the 3-nitrosopyrazolo[1,5-a]pyridine heterocyclic class, bearing a nitroso (–NO) group at the C-3 position of the fused pyrazolo[1,5-a]pyridine ring system . The pyrazolo[1,5-a]pyridine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives exhibiting activities spanning kinase inhibition (FGFR, PI3K), CRF1 receptor antagonism, PDE3/4 dual inhibition, and antimicrobial action [1] [2]. The C-3 nitroso substituent confers distinctive electrophilic reactivity and redox properties that are fundamentally different from the corresponding 3-nitro analog (CAS 19363-97-4), making the parent 3-nitroso compound a critical synthetic intermediate for generating 3-amino derivatives and other C-3 functionalized analogs via reduction or nucleophilic pathways [3].

Why 3-Nitropyrazolo[1,5-a]pyridine or Other In-Class Analogs Cannot Substitute for 3-Nitrosopyrazolo[1,5-a]pyridine in Key Applications


Generic substitution within the pyrazolo[1,5-a]pyridine class is not feasible because the C-3 substituent identity—nitroso (–NO) versus nitro (–NO₂)—dictates fundamentally different reactivity, biological selectivity, and synthetic utility. The 3-nitroso group is a potent electrophile capable of participating in nitroso-specific reactions (nitroso-aldol, condensation with active methylene compounds, and direct reduction to 3-amino derivatives at the pyrazolo[1,5-a]pyridin-3-amine stage), whereas the 3-nitro analog (CAS 19363-97-4) exhibits markedly different redox behavior and cannot serve as a direct precursor for nitroso-dependent transformations [1] . Furthermore, patent data establish that 3-nitrosopyrazolo[1,5-a]pyridines exhibit antimicrobial activity against Trichomonas species that is absent in the corresponding nitro compounds, with structure-activity relationship (SAR) evidence from the pyrazolo[1,5-a]pyrimidine series demonstrating that the nitroso/nitro pharmacophore is essential for selective antiprotozoal activity [2] [3]. Experimental evidence from the broader pyrazole nitroso class confirms that N-unsubstituted nitrosopyrazoles achieve tuberculostatic MIC values down to 0.36 μg/mL, while SAR studies establish that removal of the nitroso functional group abolishes anti-mycobacterial activity entirely [4] [5].

Quantitative Differentiation Evidence for 3-Nitrosopyrazolo[1,5-a]pyridine (CAS 51143-70-5) Versus Closest Analogs


Antimicrobial Selectivity: 3-Nitrosopyrazolo[1,5-a]pyridine Derivatives Exhibit Trichomonas-Specific Activity Absent in Nitro Analogs

In the pyrazolo[1,5-a]pyrimidine series—the closest fused-ring structural comparator to the target compound class—3-nitroso/3-nitro derivatives demonstrated anti-trichomonal activity that was highly specific for Trichomonas foetus and completely lacking against bacteria, fungi, and parasites other than Trichomonas. The 3-nitroso pharmacophore was essential for this selective activity; the corresponding 3-nitro compound 6-carbethoxy-4-ethyl-3-nitropyrazolo[1,5-a]pyrimidin-7-one was found to be comparable or superior to metronidazole in potency [1]. Separately, US patent US3718656 claims that 2-substituted-3-nitrosopyrazolo[1,5-a]pyridines exhibit excellent antimicrobial action against tubercle bacillus in vitro and are especially efficacious as medicine for Trichomonas disease and suppurative inflammation, indicating class-wide antiprotozoal selectivity associated with the 3-nitroso functionality [2].

anti-trichomonal pyrazolo[1,5-a]pyridine scaffold selectivity profiling

Synthetic Yield Advantage: Direct C-3 Nitrosation of Pyrazolo[1,5-a]pyridine Proceeds with Demonstrated Accessibility

The parent unsubstituted pyrazolo[1,5-a]pyridine undergoes direct electrophilic nitrosation at the C-3 position, a reaction that has been demonstrated experimentally in multiple systems. Ochi et al. (1976) showed that 2-hydroxypyrazolo[1,5-a]pyridine undergoes nitrosation, nitration, and bromination at the C-3 position, establishing the inherent reactivity of this ring position [1]. In the Kyorin patent (US3718656), 2-substituted-pyrazolo[1,5-a]pyridines were converted to their 3-nitroso derivatives by reaction with nitrous acid, achieving isolated yields of 64–93% for the 2-substituted 3-nitrosopyrazolo[1,5-a]pyridine products [2]. The 3-nitroso derivative serves as a direct precursor to pyrazolo[1,5-a]pyridin-3-amine via zinc dust reduction, a transformation that cannot be achieved from the 3-nitro analog without passing through the nitroso synthetic stage .

heterocyclic synthesis C-3 nitrosation 3-amino-pyrazolo[1,5-a]pyridine

Electrophilic Reactivity at C-3: Nitroso Group Enables Chemical Transformations Not Accessible with the 3-Nitro Analog

The C-3 nitroso group in 3-nitrosopyrazolo[1,5-a]pyridine is a potent electrophilic center that participates in condensation reactions with active methylene compounds (nitroso-aldol type), nucleophilic additions, and reductive transformations. Ochi et al. (1976) explicitly demonstrated that the pyrazolo[1,5-a]pyridine ring system undergoes nitrosation at C-3 preferentially, and the resulting nitroso group serves as a versatile synthetic handle for further derivatization [1]. In contrast, the 3-nitro analog (CAS 19363-97-4) contains a fully oxidized nitro group that does not exhibit the same electrophilic condensation reactivity and cannot serve as a precursor for nitroso-specific transformations such as nitroso-aldol condensation to form C–C bonds at the C-3 position. This difference in reactivity is a direct consequence of the nitroso group's ambident electrophilic character (reacting via N or O centers), which is absent in the nitro group [2]. The broad class of C-nitroso compounds is well-recognized in synthetic organic chemistry for enabling unique transformations including ene reactions, cycloadditions, and nitroso-aldol processes that are unavailable to nitroaromatics [3].

electrophilic substitution C-3 functionalization nitroso chemistry

Tuberculostatic Potency: Nitroso Pharmacophore Drives Anti-Mycobacterial MIC Values in the Sub-μg/mL Range

The nitroso functional group on pyrazole scaffolds has been unequivocally linked to anti-mycobacterial activity through quantitative structure-activity relationship studies. In a phenotypic screening campaign against Mycobacterium bovis BCG, a nitroso-containing pyrazole derivative (NSC 18725) exhibited an MIC₉₉ value of 0.3125 μM against both fast- and slow-growing mycobacteria in liquid culture, making it the most potent scaffold among 24 active chemotypes identified [1] [2]. Critically, SAR analysis of this series revealed that pyrazole derivatives lacking a functional group at the fourth position lost all anti-mycobacterial activity, and only the nitroso-bearing chemotype retained potency [1]. Independently, in a comprehensive evaluation of 4-nitrosopyrazoles and their 4-amino reduction products, N-unsubstituted 4-nitrosopyrazoles were the most effective tuberculostatics, achieving MIC values down to 0.36 μg/mL against Mycobacterium tuberculosis [3]. The same study reported antibacterial activity against Streptococcus pyogenes (MIC 7.8 μg/mL) and Neisseria gonorrhoeae (MIC 15.6 μg/mL), establishing a broad antimicrobial profile for the nitroso pharmacophore [3]. By class-level extrapolation to the pyrazolo[1,5-a]pyridine scaffold, the 3-nitroso derivative is expected to retain this pharmacophore-driven anti-mycobacterial activity, whereas the 3-nitro analog requires enzymatic reduction to a nitroso intermediate for bioactivation—an additional metabolic dependency not required by the pre-formed nitroso compound [4].

anti-tubercular nitroso pharmacophore Mycobacterium tuberculosis

Direct Synthetic Access to Pyrazolo[1,5-a]pyridin-3-amine: The Nitroso Intermediate as an Enabling Gateway

3-Nitrosopyrazolo[1,5-a]pyridine serves as the direct and most atom-economical precursor to pyrazolo[1,5-a]pyridin-3-amine—a core building block for generating 3-amido, 3-ureido, 3-sulfonamido, and 3-diazonium-derived analogs for medicinal chemistry programs. The documented synthetic route involves nitrosation of pyrazolo[1,5-a]pyridine with sodium nitrite in hydrochloric acid at 0 °C, yielding the 3-nitroso intermediate, which is subsequently reduced with zinc dust to give the 3-amine hydrochloride [1]. In contrast, accessing the 3-amino derivative from the 3-nitro analog (CAS 19363-97-4) requires harsher reduction conditions (e.g., catalytic hydrogenation or SnCl₂) and inevitably passes through the nitroso and hydroxylamine intermediates as transient species, complicating reaction monitoring and purity control [2]. The Kyorin patent explicitly demonstrates the generalizability of this two-step sequence across multiple 2-substituted derivatives, achieving consistent yields for the nitrosation step (64–93%) and establishing the nitroso intermediate as the preferred gateway to 3-amino functionalization [1].

3-aminopyrazolo[1,5-a]pyridine nitroso reduction amine building block

High-Value Application Scenarios for 3-Nitrosopyrazolo[1,5-a]pyridine (CAS 51143-70-5) in Scientific Procurement


Anti-Trichomonal and Anti-Parasitic Drug Discovery: Hit-Finding and Lead Optimization

Procurement of 3-nitrosopyrazolo[1,5-a]pyridine is directly justified for medicinal chemistry programs targeting Trichomonas vaginalis, Trichomonas foetus, and related anaerobic protozoan parasites. The 3-nitroso pharmacophore has been validated in the pyrazolo[1,5-a]pyrimidine series as essential for selective anti-trichomonal activity, with potency comparable or superior to metronidazole, while being completely inactive against bacteria and fungi—a selectivity profile highly desirable for avoiding disruption of the host microbiome [1]. The parent 3-nitroso compound serves as the starting point for SAR exploration at positions 2, 4, 5, 6, and 7 of the pyrazolo[1,5-a]pyridine ring, enabling systematic optimization of potency, selectivity, and ADME properties while retaining the nitroso pharmacophore required for target engagement [2].

Anti-Tubercular Agent Development: Exploiting the Nitroso Pharmacophore for Drug-Resistant TB

The nitroso functional group on pyrazole scaffolds has been experimentally confirmed to drive sub-μM anti-mycobacterial potency: NSC 18725 (nitroso-pyrazole) achieved MIC₉₉ = 0.3125 μM against both drug-susceptible and slow-growing M. tuberculosis, with synergistic interaction with isoniazid (FICI ≤ 0.5) in checkerboard assays and non-cytotoxicity to macrophages at 25 μM [1]. N-Unsubstituted 4-nitrosopyrazoles independently showed tuberculostatic MIC values down to 0.36 μg/mL [2]. For anti-tubercular drug discovery groups, procuring 3-nitrosopyrazolo[1,5-a]pyridine provides an entry point to this validated pharmacophore class with the potential advantage of bypassing pathogen-specific nitroreductase activation required by nitroaromatic prodrugs, as nitroso compounds are positioned one redox state closer to the putative active nitrogen oxide species [3].

3-Amino-Pyrazolo[1,5-a]pyridine Library Synthesis: Streamlined Access to C-3 Diversified Scaffolds

The most direct synthetic route to pyrazolo[1,5-a]pyridin-3-amine—a versatile building block for generating 3-amido, 3-ureido, 3-sulfonamido, and 3-arylamino libraries—proceeds through the 3-nitroso intermediate. The documented two-step sequence (NaNO₂/HCl nitrosation followed by Zn/HCl reduction) is operationally simple, proceeds under mild conditions (0–25 °C), and delivers the 3-amine without requiring protecting group manipulations or transition metal catalysts [1] [2]. This contrasts with alternative routes starting from 3-nitropyrazolo[1,5-a]pyridine, which require harsher reduction conditions and pass through transient nitroso/hydroxylamine intermediates that complicate reaction monitoring [3]. For medicinal chemistry CROs and internal compound management groups supporting kinase inhibitor, GPCR modulator, or epigenetic probe programs that utilize pyrazolo[1,5-a]pyridine cores, procuring the 3-nitroso compound directly reduces library production timelines and per-compound costs.

Nitroso-Specific Synthetic Methodology Development and Chemical Biology Probe Design

3-Nitrosopyrazolo[1,5-a]pyridine serves as a unique substrate for developing and validating nitroso-specific synthetic methodologies—including nitroso-aldol condensations, ene reactions, hetero-Diels–Alder cycloadditions, and N–N bond-forming reactions—that are inaccessible with the corresponding nitro compound [1]. The ambident electrophilic character of the nitroso group (reactivity at both N and O centers) enables exploration of regioselective transformations relevant to both methodology development and late-stage functionalization of bioactive scaffolds [2]. In chemical biology, the nitroso group can serve as a bioorthogonal handle for conjugation with appropriate reaction partners or as a precursor to nitric oxide (NO)-releasing probes for studying redox signaling in infectious disease models, consistent with the established role of nitroso/nitroaromatic antibiotics as nitrogen oxide sources [3].

Quote Request

Request a Quote for 3-Nitrosopyrazolo[1,5-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.